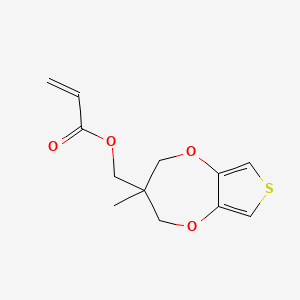

3,4-Propylenedioxythiophene-acrylate

Description

Significance of Conjugated Polymers in Advanced Materials Science

Conjugated polymers represent a unique class of materials that have garnered significant attention over the past five decades due to their distinctive electronic and optical properties. frontiersin.org Unlike conventional insulating plastics, these polymers possess a molecular structure characterized by alternating single and double bonds, which creates a continuous network of overlapping p-orbitals. youtube.com This arrangement allows for the delocalization of electrons along the polymer backbone, enabling the movement of charge carriers (electrons or holes) and imparting semiconducting behavior. youtube.com This fundamental property is the cornerstone of their application in a wide array of advanced technologies. frontiersin.org

The versatility of conjugated polymers is a key driver of their importance in materials science. Their properties can be meticulously tuned by modifying their chemical structure, such as by incorporating different functional groups or side chains. youtube.comnih.gov This molecular-level design allows for the optimization of characteristics like band gap, conductivity, and solubility to meet the demands of specific applications. youtube.comnih.gov Consequently, conjugated polymers are foundational materials in numerous emerging organic electronic technologies, including organic solar cells (OSCs), organic field-effect transistors (OFETs), light-emitting diodes (LEDs), sensors, and energy storage devices. frontiersin.orgdigitellinc.comrsc.org Their advantages, such as mechanical flexibility, lightweight nature, and potential for low-cost, large-area processing, make them attractive alternatives to traditional inorganic semiconductors. frontiersin.org The continuous development of new synthetic methodologies and a deeper understanding of structure-property relationships continue to expand the potential of these remarkable materials. digitellinc.comacs.org

The Role of Propylenedioxythiophene Derivatives in Functional Polymer Design

Within the vast family of conjugated polymers, polythiophenes and their derivatives are among the most extensively studied. A particularly important subclass is the poly(3,4-alkylenedioxythiophene)s, which includes poly(3,4-propylenedioxythiophene) (PProDOT). rsc.org PProDOT and its analogues are structurally similar to the widely used poly(3,4-ethylenedioxythiophene) (PEDOT), differing by an additional carbon atom in the dioxy ring. uj.edu.pl This structural feature, specifically the 3,4-disubstitution on the thiophene (B33073) ring with electron-donating oxygen atoms, enhances the electron density of the conjugated backbone. uj.edu.pl This, in turn, leads to several desirable properties, such as a low oxidation potential for the monomer, and high chemical stability, thermal stability, and conductivity in the resulting polymer. rsc.orguj.edu.plresearchgate.net

The functionalization of the ProDOT monomer is a powerful strategy for tailoring the properties of the final polymer to suit specific applications. rsc.org By introducing various functional groups onto the propylene (B89431) bridge, researchers can systematically modify the polymer's physical and chemical characteristics without disrupting the conjugation of the main chain. rsc.orgrsc.org This approach has been used to create a wide range of PProDOT derivatives with tailored solubility, processability, and specific functionalities. rsc.orgresearchgate.net For instance, incorporating hydroxyl groups allows for further derivatization, while adding oligoether units can induce ion-complexing abilities. researchgate.net This versatility makes PProDOT-based polymers highly attractive for applications ranging from electrochromic devices and supercapacitors to biosensors and hole transport layers in perovskite solar cells. rsc.orguky.edu1-material.com

Scope and Objectives of Research on 3,4-Propylenedioxythiophene-acrylate Systems

Research into this compound (ProDOT-acrylate) systems focuses on leveraging the advantageous properties of the PProDOT backbone while introducing new functionalities through the acrylate (B77674) group. Acrylates are well-known for their rapid polymerization rates, making them valuable monomers in various material fabrication processes. arkat-usa.org The primary objective of incorporating an acrylate moiety onto the ProDOT structure is to create a bifunctional monomer that combines the electroactive nature of the conjugated thiophene with the cross-linking capability of the acrylate.

A key area of investigation is the use of acrylated PProDOT in single-layer electrochromic devices (ECDs). nih.govresearchgate.net A significant challenge in conventional ECDs is the degradation that can occur when unreacted electroactive monomer migrates to the counter electrode. nih.gov Research aims to solve this by creating a system where the ProDOT-acrylate monomer is first electropolymerized to form the electrochromic layer and then cross-linked in situ, often via UV curing. nih.govresearchgate.net This process immobilizes any unreacted monomer within a stable polymer matrix, thereby preventing degradative side reactions and significantly enhancing the long-term operational stability and lifetime of the device. nih.govresearchgate.net The scope of this research includes synthesizing and characterizing the ProDOT-acrylate monomer, optimizing the in-situ polymerization and cross-linking process, and evaluating the performance of the resulting devices, focusing on metrics like switching speed, optical contrast, and cyclic stability. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(3-methyl-2,4-dihydrothieno[3,4-b][1,4]dioxepin-3-yl)methyl prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4S/c1-3-11(13)16-8-12(2)6-14-9-4-17-5-10(9)15-7-12/h3-5H,1,6-8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMHIHVWAMXXHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=CSC=C2OC1)COC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Propylenedioxythiophene Acrylate Monomers and Polymers

Monomer Synthesis Strategies for 3,4-Propylenedioxythiophene-acrylate Precursors

The synthesis of functionalized ProDOT monomers is a critical first step in obtaining tailored polymeric materials. The strategies often involve the creation of a versatile precursor that can be readily modified.

Single-Step Functionalized Monomer Synthesis (e.g., ProDOT-OH)

A key precursor for many functionalized ProDOT monomers is (3-Methyl-2,4-dihydrothieno[3,4-b] mdpi.combohrium.comdioxepin-3-yl)methanol, commonly referred to as ProDOT-OH. This monomer can be synthesized in a single step from commercially available starting materials. mdpi.comresearchgate.net The reaction involves the acid-catalyzed transetherification of 3,4-dimethoxythiophene with a triol, such as 1,1,1-tris(hydroxymethyl)ethane, in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA). mdpi.commdpi.com

The synthesis is typically carried out in a solvent such as toluene at elevated temperatures, with continuous removal of water to drive the reaction to completion. mdpi.com This method provides a straightforward route to a ProDOT derivative bearing a reactive hydroxyl group, which serves as a handle for further functionalization.

Table 1: Synthesis of ProDOT-OH

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Reaction Time | Notes |

|---|---|---|---|---|---|---|

| 3,4-Dimethoxythiophene | 1,1,1-tris(hydroxymethyl)ethane | p-TSA monohydrate | Toluene | 110 °C | 1 day | Water removed using a Dean-Stark apparatus. |

Pre-Polymerization Functionalization for Diverse Derivatives

The hydroxyl group of ProDOT-OH offers a versatile point for modification, allowing for the introduction of various functional groups, including acrylates, prior to polymerization. researchgate.net This pre-polymerization functionalization strategy enables the synthesis of a wide array of monomers with tailored properties.

One example is the synthesis of (3-methyl-2,4-dihydrothieno[3,4-b] mdpi.combohrium.comdioxepin-3-yl)methyl 2-methylprop-2-enoate (ProDOT-MM), a methacrylate-functionalized ProDOT monomer. mdpi.com This is achieved by reacting ProDOT-OH with methacryloyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. mdpi.com This reaction effectively converts the hydroxyl group into a polymerizable methacrylate group.

Other derivatives can be synthesized through a sequence of reactions. For instance, ProDOT-OH can be reacted with 2-(2-chloroethoxy)ethyl p-toluenesulfonate to yield a chloro-substituted ProDOT. This intermediate can then be converted to an iodo-substituted derivative, which can further react with other molecules, such as ethyl 4-hydroxybenzoate, to create ester-functionalized monomers. researchgate.net

Table 2: Pre-Polymerization Functionalization of ProDOT-OH

| Starting Material | Reagent(s) | Base | Solvent | Product |

|---|---|---|---|---|

| ProDOT-OH | Methacryloyl chloride | Triethylamine | Dichloromethane | (3-methyl-2,4-dihydrothieno[3,4-b] mdpi.combohrium.comdioxepin-3-yl)methyl 2-methylprop-2-enoate (ProDOT-MM) |

| ProDOT-OH | 2-(2-chloroethoxy)ethyl p-toluenesulfonate | - | - | Chloro-substituted ProDOT |

Polymerization Techniques for Poly(this compound) and Its Copolymers

Once the desired functionalized monomers are synthesized, they can be polymerized to form the corresponding polymers. Oxidative polymerization methods are commonly employed for this purpose.

Oxidative Chemical Polymerization

Oxidative chemical polymerization is a widely used technique for the synthesis of polythiophenes and their derivatives. This method involves the use of a chemical oxidizing agent to induce the polymerization of the monomer units.

Ferric chloride (FeCl₃) is a common and effective oxidizing agent for the polymerization of thiophene-based monomers. 1-material.com The polymerization is typically carried out in an organic solvent, such as chloroform. 1-material.com For instance, PProDOT-OH and its ester derivatives can be polymerized by dissolving the respective monomer in chloroform and then adding ferric chloride under an inert atmosphere. 1-material.com

The reaction is generally followed by a dedoping process to obtain the neutral polymer. This is often achieved by treating the polymer with a reducing agent or a base, such as ammonium hydroxide. 1-material.com The properties of the resulting polymer, including its molecular weight and solubility, can be influenced by the reaction conditions and the nature of the side chains on the monomer. For example, P(ProDOT-ester) has shown better solubility in polar solvents compared to PProDOT-OH, which can be attributed to the different side chains. 1-material.com

Table 3: Ferric Chloride Mediated Polymerization of ProDOT Derivatives

| Monomer | Oxidizing Agent | Solvent | Dedoping Agent | Resulting Polymer |

|---|---|---|---|---|

| ProDOT-OH | Ferric chloride (FeCl₃) | Chloroform | Ammonium hydroxide | PProDOT-OH |

| ProDOT-ester | Ferric chloride (FeCl₃) | Chloroform | Ammonium hydroxide | P(ProDOT-ester) |

In recent years, mechanochemistry has emerged as a sustainable and efficient alternative to traditional solvent-based polymerization methods. bohrium.comresearchgate.net Mechanochemical oxidative polymerization involves the use of mechanical force, typically through ball milling, to initiate the polymerization reaction in the absence of a solvent. researchgate.net

This solvent-free approach has been successfully applied to the synthesis of PProDOT analogues. bohrium.comresearchgate.net The polymerization is carried out at room temperature without the need for external heating. researchgate.net This method has been shown to produce polymers with yields and molecular weights that are comparable to those obtained through conventional solvent-based protocols. bohrium.com The process is applicable to both solid and liquid monomers, offering a versatile and environmentally friendly route to conjugated polymers. researchgate.net

Table 4: Mechanochemical Oxidative Polymerization of ProDOT Analogues

| Polymerization Method | Solvent | Temperature | Key Advantage |

|---|---|---|---|

| Mechanochemical Oxidative Polymerization | Solvent-free | Room Temperature | Sustainable, avoids toxic solvents, applicable to solid and liquid monomers. |

Electrochemical Polymerization

Electrochemical polymerization stands as a prominent and effective method for the synthesis of conductive polymer films directly onto an electrode surface. This technique offers precise control over film thickness, morphology, and properties through the manipulation of electrochemical parameters.

Potentiodynamic and cyclic voltammetry (CV) methods are powerful electrochemical techniques used to investigate the polymerization of ProDOT-acrylate monomers and to characterize the resulting polymer films. In a typical CV experiment, the potential of the working electrode is swept linearly with time between two set potentials, and the resulting current is measured.

During the electropolymerization of ProDOT-acrylate, the cyclic voltammogram reveals an oxidation peak corresponding to the formation of radical cations from the monomer. These radical cations then couple to form dimers, oligomers, and eventually the polymer film on the electrode surface. The continuous cycling of the potential leads to a gradual increase in the peak currents, indicating the progressive growth of the conductive polymer film. The electrochemical response of the polymer film itself can also be observed in the CV, showing the reversible oxidation and reduction (doping and dedoping) processes characteristic of conductive polymers.

A study on the electropolymerization of a 3,4-propylenedioxythiophene (B118826) derivative demonstrated that with an increasing number of polymerization cycles, there is a corresponding increase in the capacitance of the resulting polymer film, indicating successful film growth and good charge storage capability gecacademy.cn. The voltage window for the electropolymerization of a 5 mM solution of 3,4-propylenedioxythiophene is typically between -1000 mV and 1500 mV at a scan rate of 100 mV/s gecacademy.cn.

| Parameter | Value | Reference |

| Monomer Concentration | 5 mM | gecacademy.cn |

| Supporting Electrolyte | 0.1 M TBAP/PC | gecacademy.cn |

| Voltage Window | -1000 mV to 1500 mV | gecacademy.cn |

| Scan Rate | 100 mV/s | gecacademy.cn |

| Number of Cycles | 10 - 50 | gecacademy.cn |

A key advantage of electrochemical polymerization is the ability to achieve controlled deposition of the polymer coating and to influence the resulting film's properties. The thickness of the poly(this compound) film can be precisely controlled by adjusting the number of CV cycles, the polymerization time, or the total charge passed during the polymerization process.

The morphology and properties of the deposited film are also influenced by the choice of solvent, supporting electrolyte, and the presence of any additives. For instance, the use of different counterions in the electrolyte solution can affect the film's morphology, conductivity, and stability.

Research has demonstrated that the in-situ electrochemical polymerization of a ProDOT-acrylate derivative within a cross-linkable polymer matrix allows for the one-step assembly of single-layer electrochromic devices. This method leads to enhanced long-term stability of the device. The immobilization of the unreacted monomer within the cross-linked matrix prevents degradative processes that can occur at the counter electrode. This approach has been shown to increase the stability of such devices to over 10,000 cycles, a significant improvement compared to the approximately 500 cycles for devices with non-immobilized monomers. The resulting acrylated electrochromic polymer exhibits comparable photopic contrast and switching speeds to conventional ProDOT-based devices.

| Property | Acrylated ProDOT Device | Conventional ProDOT Device | Reference |

| Stability | > 10,000 cycles | ~500 cycles | |

| Photopic Contrast | 48% | 46% | |

| Switch Speed | 2 s | 2 s |

Advanced Polymerization and Copolymerization Methods

Beyond electrochemical techniques, several advanced chemical polymerization methods have been developed to synthesize well-defined poly(this compound) and its copolymers. These methods offer greater control over the polymer's molecular weight, regioregularity, and end-group functionality.

Grignard Metathesis (GRIM) polymerization is a powerful chain-growth polycondensation method for the synthesis of regioregular poly(3-alkylthiophenes) and their derivatives. This method involves the reaction of a dihalo-thiophene monomer with a Grignard reagent to form a mono-Grignard species, which then undergoes nickel-catalyzed polymerization. A significant advantage of the GRIM method is the ability to synthesize polymers with well-controlled molecular weights and narrow polydispersity indices.

Furthermore, the GRIM method allows for the in-situ functionalization of the polymer chain ends. By adding a functionalized Grignard reagent at the end of the polymerization, a wide variety of end groups can be introduced. This technique could be readily applied to introduce an acrylate (B77674) functionality at the chain end of a poly(3,4-propylenedioxythiophene) chain. The choice of the Grignard reagent can determine whether the polymer is monofunctionalized or difunctionalized cmu.edu. Unsaturated Grignard reagents, such as those with vinyl or ethynyl groups, tend to produce monofunctionalized polymers cmu.edu.

A representative set of results for the end-functionalization of poly(3-hexylthiophene) using the GRIM method is presented below, illustrating the versatility of this technique.

| End-capping Grignard Reagent | % Functionalization | Molecular Weight (Mn) | Polydispersity Index (PDI) |

| 4-vinylphenylmagnesium bromide | >95% | 12,500 | 1.3 |

| 4-ethynylphenylmagnesium bromide | >95% | 12,200 | 1.4 |

| 4-(hydroxymethyl)phenylmagnesium bromide | >90% | 13,000 | 1.3 |

Palladium-catalyzed Stille cross-coupling is a versatile and widely used method for the synthesis of conjugated polymers. This reaction involves the coupling of an organotin reagent with an organic halide in the presence of a palladium catalyst. For the synthesis of poly(this compound) copolymers, a distannyl-ProDOT-acrylate monomer could be copolymerized with a dihalo-aromatic comonomer.

The Stille reaction is known for its tolerance to a wide range of functional groups, making it suitable for the polymerization of monomers bearing reactive groups like acrylates. The reaction conditions, including the choice of catalyst, ligand, solvent, and temperature, can be optimized to control the molecular weight and properties of the resulting copolymer. A comparison of classic Stille polymerization with a C-S activation-based method at different temperatures is shown in the table below for the synthesis of a conjugated copolymer.

| Entry | Method | Temperature (°C) | Time (h) | Yield (%) | Mn (kDa) |

| 1 | Classic Stille | 25 | 72 | 0 | - |

| 2 | Classic Stille | 100 | 24 | 85 | 22.1 |

| 3 | C-S Activation | 25 | 2 | 92 | 24.3 |

Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions like Stille and Suzuki polymerization. DArP involves the direct C-H activation of a (hetero)arene, thereby avoiding the need for pre-functionalized organometallic reagents. For the synthesis of poly(this compound), a dihalo-ProDOT-acrylate monomer could be polymerized with a comonomer containing activated C-H bonds.

A significant advantage of DArP is its potential to produce polymers with high regioregularity, which is crucial for achieving optimal electronic and optical properties in conjugated polymers. The choice of catalyst, ligand, and reaction conditions plays a critical role in controlling the selectivity of the C-H activation and thus the regioregularity of the resulting polymer. An improved, greener DArP method for 3,4-propylenedioxythiophene (ProDOT) derivatives has been reported, utilizing molecular oxygen as the oxidant and proceeding without the need for ancillary ligands researchgate.net. This process was optimized by ramping the temperature from 70 °C to a higher temperature to build molecular weight after monomer conversion, resulting in a polymer with a weight average molecular weight of 44 kDa and a yield of 72% researchgate.net.

| Catalyst | Oxidant | Ligand | Temperature Program | Yield (%) | Mw (kDa) |

| Palladium Acetate | Molecular Oxygen | None | 70 °C then ramped up | 72 | 44 |

Post-Polymerization Functionalization Approaches

Post-polymerization functionalization is a powerful strategy for tailoring the properties of conjugated polymers like poly(3,4-propylenedioxythiophene) (PProDOT) without altering the polymerization process itself. This approach allows for the introduction of a wide variety of functional groups onto a pre-synthesized polymer backbone, enabling the fine-tuning of characteristics such as solubility, conductivity, wettability, and electroactivity. By modifying a parent polymer, researchers can efficiently create a library of materials with diverse functionalities from a single precursor, facilitating the development of materials for specific applications.

Thiol-Ene "Click" Chemistry

Thiol-ene "click" chemistry has emerged as a highly efficient and versatile method for the post-polymerization modification of PProDOT derivatives. rsc.orgresearchgate.net This reaction involves the radical-initiated addition of a thiol group (R-SH) across a carbon-carbon double bond (ene), forming a stable thioether linkage. youtube.com The reaction is known for its high efficiency, mild reaction conditions, and tolerance to a wide range of functional groups, making it an ideal tool for polymer modification. rsc.orgsemanticscholar.org

In the context of PProDOT, this methodology is applied to a precursor polymer that has been synthesized with pendant alkene functionalities. For instance, a dialkene-functionalized 3,4-propylenedioxythiophene monomer (ProDOT-diene) can be polymerized either chemically or electrochemically to produce PProDOT-diene. rsc.orgresearchgate.net The exposed alkene groups on the polymer surface or side chains then serve as reactive sites for the thiol-ene reaction. rsc.org The process is typically initiated by UV light in the presence of a photoinitiator, such as dimethylphenylphosphine (DMAP), under ambient conditions. rsc.org This technique allows for the covalent attachment of various thiol-containing molecules onto the PProDOT backbone with high conversion efficiencies. rsc.org Characterization techniques such as Fourier Transform Infrared (FTIR) spectroscopy can confirm the successful modification by showing the disappearance of characteristic alkene absorption bands and the appearance of new bands corresponding to the grafted moiety. semanticscholar.org

Grafting of Functional Moieties (e.g., Alkyl, Polyethylene (B3416737) Glycol, Ferrocene)

The thiol-ene click chemistry platform enables the grafting of a diverse array of functional moieties onto the PProDOT backbone, thereby systematically tuning its physical and chemical properties. rsc.orgsemanticscholar.org By selecting thiols with different end-groups, properties such as solubility, wettability, and electroactivity can be precisely controlled. rsc.org

Alkyl Grafting: Grafting long-chain alkyl thiols, such as ethylhexane thiol, can dramatically alter the solubility of the polymer. Research has shown that the typically insoluble PProDOT-diene can be converted into a soluble derivative by attaching alkyl groups after chemical polymerization. rsc.orgresearchgate.netsemanticscholar.org This enhanced solubility is crucial for solution-based processing and characterization of the polymer.

Polyethylene Glycol (PEG) Grafting: The attachment of hydrophilic moieties like polyethylene glycol (PEG) thiol significantly modifies the surface wettability of the polymer films. For example, grafting o-(2-mercaptoethyl)-o′-methylhexa(ethylene glycol) onto a PProDOT-diene film can decrease the water contact angle from approximately 90° to 50°, indicating a substantial increase in hydrophilicity. rsc.orgrsc.org This ability to create hydrophilic surfaces is valuable for applications in biomedical devices and biosensors. rsc.orgmdpi.com

Ferrocene (B1249389) Grafting: To introduce electroactive functionality, moieties like ferrocene can be grafted onto the polymer. rsc.org Ferrocene is an organometallic compound known for its stable and reversible redox behavior. rsc.orgmdpi.com Attaching a ferrocene thiol to the PProDOT-diene backbone imparts additional electroactive properties to the material. rsc.org Cyclic voltammetry studies of ferrocene-modified films show distinct redox peaks corresponding to the ferrocene/ferrocenium couple, demonstrating that the grafted moiety retains its electrochemical activity. rsc.org This functionalization strategy is promising for the development of chemical sensors. rsc.org

The post-polymerization modification does not significantly alter the surface morphology of the polymer films, as observed through Scanning Electron Microscopy (SEM). rsc.orgresearchgate.net This indicates that the functionalization occurs without disrupting the underlying polymer structure.

| Grafted Moiety | Thiol Used | Primary Effect | Observed Change | Potential Application |

|---|---|---|---|---|

| Alkyl Group | Ethylhexane thiol | Solubility | Converts insoluble polymer to a soluble form. rsc.orgsemanticscholar.org | Solution-based processing |

| Polyethylene Glycol (PEG) | o-(2-mercaptoethyl)-o′-methylhexa(ethylene glycol) | Wettability | Decreases water contact angle from ~90° to 50°. rsc.orgrsc.org | Biomedical devices rsc.org |

| Ferrocene | Ferrocene thiol | Electroactivity | Introduces a distinct, stable redox couple to the polymer. rsc.org | Chemical sensors rsc.org |

Acrylate Modification for Cross-Linkable Polymer Matrices

Incorporating acrylate functionalities into the PProDOT structure is a key strategy for creating cross-linkable polymer matrices, which significantly enhances material stability and performance, particularly in electrochromic devices (ECDs). nih.govresearchgate.net This approach involves synthesizing a ProDOT monomer functionalized with an acrylate group (ProDOT-Ac). researchgate.net

The resulting monomer can be incorporated into a device formulation, typically containing an electrolyte and a cross-linkable gel matrix. The electrochromic PProDOT-Ac polymer is first formed on an electrode surface via electropolymerization. nih.govresearchgate.net Subsequently, the entire assembly is exposed to UV light. researchgate.net This UV curing step initiates the cross-linking of the acrylate groups on the electrochromic polymer, as well as the surrounding gel matrix and any unreacted monomer within the matrix. researchgate.net

This in-situ, one-step assembly method offers several advantages. The primary benefit is the immobilization of the unreacted monomer, which prevents it from migrating to the counter electrode and causing degradative processes that lead to device failure. nih.govresearchgate.net This covalent coupling of the electroactive polymer to the cross-linked matrix results in a dramatic improvement in the long-term stability of the device. ECDs fabricated with acrylated PProDOT have demonstrated stability for over 10,000 cycles, a significant increase compared to the approximately 500 cycles observed for conventional ProDOT devices where the monomer is not immobilized. nih.govresearchgate.net

Importantly, this enhancement in lifetime is achieved without compromising the key electrochromic properties of the material. The acrylated polymer exhibits similar performance to the conventional version in terms of switching speed and photopic contrast. nih.govresearchgate.net

| Property | Conventional PProDOT Device | Acrylated PProDOT-Ac Device | Reference |

|---|---|---|---|

| Stability (Cycles) | ~500 | >10,000 | nih.govresearchgate.net |

| Photopic Contrast | 46% | 48% | nih.govresearchgate.net |

| Switch Speed | ~2 s | ~2 s | nih.govresearchgate.net |

| Monomer State | Mobile/Free | Immobilized via cross-linking | nih.govresearchgate.net |

Polymerization Mechanisms and Kinetics of 3,4 Propylenedioxythiophene Acrylate Systems

Mechanistic Insights into Oxidative Polymerization

Oxidative polymerization is a common method for synthesizing conjugated polymers like poly(3,4-propylenedioxythiophene) (PProDOT). This process involves the use of an oxidizing agent to initiate the polymerization of the monomer.

Monomer Radical Cation Formation and Propagation

The oxidative polymerization of ProDOT derivatives, including those with acrylate (B77674) functionalities, is initiated by an oxidizing agent, such as iron(III) chloride (FeCl₃). rsc.org The process begins with the oxidation of the ProDOT monomer, leading to the formation of a radical cation. This reactive species is the key intermediate that drives the polymerization process.

The propagation step involves the coupling of these radical cations. A radical cation can react with a neutral monomer or another radical cation. The most common pathway is the coupling of two radical cations at their 5- and 5'-positions (α-positions) on the thiophene (B33073) rings. This coupling results in the formation of a dicationic dimer and the elimination of two protons. Subsequent re-aromatization of the thiophene rings leads to a neutral dimer, which can be further oxidized to a radical cation, allowing the polymer chain to grow. This step-growth mechanism continues, leading to the formation of the PProDOT backbone.

Substitution at the 3- and 4-positions of the thiophene ring, as in ProDOT, is advantageous as it prevents α-β and β-β coupling during polymerization. This regioselectivity results in more ordered polymers with longer effective conjugation lengths, which is beneficial for their electronic properties. expresspolymlett.com The presence of an acrylate group on the propylene (B89431) bridge does not typically interfere with the oxidative polymerization of the thiophene ring, allowing for the formation of a conjugated polymer backbone with pendant acrylate groups. These acrylate groups are then available for subsequent cross-linking reactions. nih.govresearchgate.net

Mechanisms of Electrochemical Polymerization

Electrochemical polymerization offers a high degree of control over the synthesis of conductive polymers, allowing for the direct deposition of polymer films onto electrode surfaces. mdpi.com This method is particularly useful for creating thin, uniform films with tailored properties.

Electrochemical Doping Processes and Charge Transfer

During the electrochemical polymerization of ProDOT-acrylate, the monomer is oxidized at the surface of the working electrode to form radical cations. These radical cations then couple, similar to the chemical oxidative polymerization process, to form the polymer film on the electrode. As the polymer chain grows, it can be further oxidized, leading to the incorporation of counter-ions (anions) from the electrolyte solution into the polymer matrix. This process is known as doping, and it is responsible for the polymer's conductivity.

The doped polymer exists in a partially oxidized state, often referred to as a polaron or bipolaron state. These charge carriers are mobile along the conjugated polymer backbone, enabling electrical conductivity. The process is reversible; the polymer can be dedoped by applying a negative potential, which reduces the polymer back to its neutral, insulating state. This reversible doping and dedoping process is the basis for the electrochromic behavior of PProDOT, where the material changes color in response to an applied potential. mdpi.com

Theoretical studies on poly(3,4-alkylenedioxythiophene)s have provided insights into the charge transfer mechanisms. rsc.org In the neutral state, the electronic structure is characterized by a highest occupied molecular orbital (HOMO) and a lowest unoccupied molecular orbital (LUMO). Upon oxidation (doping), electrons are removed from the HOMO, leading to the formation of polarons (radical cations) and bipolarons (dications) within the polymer chain. These species introduce new energy levels within the band gap, which are responsible for the changes in the optical properties of the polymer. The charge is not localized on a single monomer unit but is delocalized over several repeating units.

Kinetic Studies in Electrochemical Polymerization Systems

The kinetics of electrochemical polymerization can be investigated using techniques such as cyclic voltammetry (CV) and chronoamperometry. In CV, the potential is swept linearly with time, and the resulting current is measured. The current response provides information about the oxidation potential of the monomer and the deposition of the polymer film. For ProDOT derivatives, the oxidation and reduction currents of the resulting polymer film typically increase linearly with the scan rate, which is indicative of a surface-confined electroactive species. rsc.org

The growth rate of the polymer film can be controlled by parameters such as the monomer concentration, the applied potential or current, and the composition of the electrolyte solution. nih.gov The morphology and properties of the resulting polymer film are also influenced by these parameters. For instance, the thickness and uniformity of the film can be precisely controlled, which is crucial for applications in electronic devices. mdpi.com

Free Radical Polymerization of Acrylate Moieties

The acrylate groups present in 3,4-Propylenedioxythiophene-acrylate monomers can undergo free-radical polymerization, typically initiated by ultraviolet (UV) light or thermal initiators. nih.govresearchgate.net This allows for the formation of a cross-linked network, enhancing the mechanical stability and durability of the material.

Ultraviolet Light-Induced Polymerization Mechanisms

UV-induced polymerization is a common method for curing acrylate-based systems. radtech.org The process is initiated by a photoinitiator, which absorbs UV light and generates free radicals. mdpi.com These radicals then attack the carbon-carbon double bond of the acrylate group, initiating a chain reaction. youtube.com

The mechanism proceeds through the classic steps of initiation, propagation, and termination:

Initiation: A photoinitiator molecule absorbs a photon of UV light and undergoes cleavage to form two primary radicals. mdpi.com

Propagation: A primary radical adds to the double bond of an acrylate monomer, forming a new, larger radical. This new radical can then react with another acrylate monomer, propagating the polymer chain. youtube.com

Termination: The chain growth is terminated when two growing polymer radicals combine (combination) or when a hydrogen atom is transferred from one radical to another (disproportionation). youtube.com

In the context of this compound, the UV curing step is typically performed after the PProDOT backbone has been formed via oxidative or electrochemical polymerization. nih.govresearchgate.net The UV-induced cross-linking of the acrylate groups creates a robust, insoluble network, which can immobilize the electroactive polymer and unreacted monomer. This has been shown to significantly improve the long-term stability of electrochromic devices by preventing degradative side reactions. nih.govresearchgate.net The kinetics of photopolymerization of acrylates can be very rapid, and the final conversion is influenced by factors such as monomer functionality, photoinitiator concentration, and light intensity. imaging.org

Role and Optimization of Photoinitiators

Photoinitiators are essential chemical compounds that absorb light energy (photons) and convert it into chemical energy in the form of reactive species, such as free radicals or cations. spectraphotopolymers.com In the context of this compound, which polymerizes via a free-radical mechanism through its acrylate functional group, photoinitiators are indispensable for initiating the polymerization chain reaction. ndsuresearchfoundation.org

The process begins when the photoinitiator absorbs photons from a light source, causing it to enter an electronically excited state. From this state, it undergoes a chemical transformation to generate free radicals. radtech.org These radicals then attack the carbon-carbon double bonds of the acrylate groups on the ProDOT-acrylate monomers, initiating a chain reaction that propagates, leading to the formation of a cross-linked polymer network. spectraphotopolymers.com This method is utilized in applications such as the in-situ fabrication of single-layer electrochromic devices, where the ProDOT-acrylate monomer is polymerized into a stable, cross-linked matrix after the device assembly. nih.govresearchgate.net

There are two primary types of free-radical photoinitiators:

Type I Photoinitiators (Cleavage Type): These initiators undergo unimolecular bond cleavage upon light absorption to form two free radicals. A common example is bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide (BAPO), which is known for its high efficiency and photobleaching properties, allowing for a greater depth of cure. mdpi.comnih.gov

Type II Photoinitiators (Abstraction Type): These initiators require a co-initiator or synergist, typically an amine, to generate radicals. spectraphotopolymers.com Upon light absorption, the Type II photoinitiator enters an excited state and abstracts a hydrogen atom from the co-initiator, which then becomes the initiating radical. nih.gov

The optimization of the photoinitiator system is crucial for controlling the polymerization kinetics and the final properties of the polymer. Key optimization parameters include:

Photoinitiator Type and Concentration: The choice of photoinitiator depends on the desired curing speed, the spectral output of the light source, and the chemical environment. Increasing the initiator concentration can lead to a faster polymerization rate. radtech.org However, excessively high concentrations can be detrimental, leading to reduced cure depth due to light absorption being too concentrated at the surface (a phenomenon known as the "inner filter effect"). mdpi.com Studies on general (meth)acrylate systems show that an optimal concentration exists to balance cure speed and through-thickness cure. mdpi.comnih.gov For example, research on thick-section curing of (meth)acrylate formulations found that lower concentrations (0.1 wt%) of a photobleaching initiator like BAPO could achieve a faster cure rate at depth compared to higher concentrations. mdpi.com

Co-initiators and Synergists: For Type II systems, the concentration and reactivity of the co-initiator are critical. In some advanced systems, known as dark-curing photoinitiators (DCPIs), light exposure can release a species that continues to generate radicals even after the light source is removed, enabling polymerization in shadowed areas or in thick, light-attenuating materials. nih.gov

The following table illustrates the effect of photoinitiator concentration on the polymerization of a representative acrylate system, highlighting the trade-offs in optimization.

| Photoinitiator | Concentration (wt%) | Peak Polymerization Rate (%/s) | Final Conversion (%) | Cure Depth (mm) |

|---|---|---|---|---|

| BAPO | 0.1 | 15.2 | 85 | 3.0 |

| BAPO | 0.5 | 18.5 | 88 | 2.1 |

| BAPO | 1.0 | 20.1 | 90 | 1.5 |

This table is generated based on conceptual data from studies on general acrylate systems to illustrate the principle of photoinitiator optimization. mdpi.com

Molecular Design and Structure Performance Relationships in Poly 3,4 Propylenedioxythiophene Acrylate Derivatives

Influence of Side Chain Engineering on Functional Characteristics

The pendant groups attached to the polymer backbone are not merely solubilizing appendages; they are critical design elements that dictate the polymer's processability, electronic behavior, and potential for further chemical modification.

Tuning Solubility and Processability through Alkyl/Alkoxy Side Chains

The introduction of alkyl and alkoxy side chains is a fundamental strategy to ensure the solubility and processability of otherwise intractable conjugated polymers. Increasing the length of these side chains is a common method to improve solubility in organic solvents, which is essential for solution-based processing techniques used in fabricating electronic devices. osti.gov However, these modifications also significantly influence the morphology of the resulting thin films. osti.govelsevierpure.com While longer chains enhance solubility, they can also disrupt the close packing of polymer backbones, which is crucial for efficient charge transport.

For instance, studies on polythiophene derivatives—a class of polymers closely related to poly(3,4-propylenedioxythiophene)—have shown that decreasing the side-chain length can lead to greater backbone planarity. osti.gov This, in turn, promotes a higher density and order in interchain π-π stacking, which is a key factor for improving charge carrier mobility. osti.gov Therefore, a balance must be struck between ensuring adequate solubility for processing and minimizing the side-chain length to facilitate optimal solid-state packing. osti.gov

The choice between alkyl and alkoxy substituents also has a notable impact. Theoretical studies on polythiophene derivatives indicate that replacing an alkyl side chain with an alkoxy side chain of the same length can lead to a significant increase in theoretical hole mobility. nsf.gov This suggests that the oxygen atom in the alkoxy group influences the electronic structure and crystal packing in a way that is beneficial for charge transport. nsf.gov

Table 1: Impact of Side Chain Type on Theoretical Hole Mobility in Polythiophene Derivatives

| Polymer | Side Chain | Theoretical Hole Mobility (cm²/V·s) |

|---|---|---|

| Poly(3-hexyl-thiophene) (P3HT) | Alkyl (Hexyl) | 0.15 nsf.gov |

| Poly(3-oxyhexyl-thiophene) (P3OHT) | Alkoxy (Oxyhexyl) | 0.49 nsf.gov |

Impact of Pendant Functional Groups on Polymer Behavior and Derivatization Potential

Incorporating specific functional groups into the side chains offers a powerful method for tailoring polymer properties and enabling post-polymerization modifications. A highly effective strategy for poly(3,4-propylenedioxythiophene) (PProDOT) involves creating a dialkene-functionalized variant that can undergo subsequent modification via thiol-ene "click" chemistry. researchgate.net This approach allows for the grafting of various moieties, such as alkyl groups, polyethylene (B3416737) glycol (PEG), or redox-active ferrocene (B1249389) units, after the initial polymerization. researchgate.net

This post-polymerization functionalization provides a versatile platform for fine-tuning the material's characteristics. For example, grafting alkyl groups can transform an insoluble PProDOT derivative into a soluble one. researchgate.net When these modified polymers are deposited as films, their conductivity, electroactivity, and surface properties, like wettability, can be adjusted over a broad range. researchgate.net This method allows for the creation of diverse surfaces from a single precursor polymer, tailoring it for specific applications without altering the underlying conjugated backbone. researchgate.net The derivatization potential is also evident in polymers with pendant ester groups, which can be readily modified to form amide bonds, a valuable reaction for synthesizing a variety of functional polymers. acs.org

Effects of Oligoether Units and Ester Groups for Ion Complexation and Conformational Order

The incorporation of oligoether side chains, such as oligo(ethylene glycol), is a key strategy for imparting ionic conductivity to conjugated polymers. nsf.govresearchgate.net These polar side chains can complex with ions (e.g., Li⁺), facilitating their transport through the polymer matrix. researchgate.netucla.edu This transforms the material into a mixed ionic-electronic conductor (MIEC), which is highly desirable for applications like battery binders and bioelectronics. osti.govnsf.govd-nb.info

In dihexyl-substituted poly(3,4-propylenedioxythiophene) (PProDOT-Hx₂), systematically replacing some of the hexyl side chains with oligoether (OE) side chains creates a family of copolymers with tunable mixed-conduction properties. nsf.gov Research shows that introducing OE chains enhances the material's ionic conductivity. nsf.govresearchgate.net However, there is often a trade-off, as increasing the OE content can sometimes reduce electronic conductivity. researchgate.netresearchgate.net The position of the coordinating oxygen atoms within the side chain is also critical; placing them further from the polymer backbone can improve both ionic and electronic conductivity. researchgate.net Studies on PProDOT copolymers found that a composition containing 25% OE side chains achieved the highest rate capability, demonstrating that synthetic flexibility allows for the fine-tuning of electronic and ionic transport. nsf.gov

Stereoregularity and Spacer Chain Length in Non-Conjugated Pendant Electroactive Polymers on Charge Transport

In non-conjugated polymers where an electroactive group (like a carbazole) is attached to a non-conductive backbone (like polyacrylate) via a flexible spacer, both the stereochemical arrangement of the backbone (stereoregularity) and the length of the spacer are crucial determinants of charge transport efficiency. nsf.govresearchgate.net These polymers, known as non-conjugated pendant electroactive polymers (NCPEPs), have shown hole mobilities that can rival those of traditional conjugated polymers. researchgate.netresearchgate.net

A higher degree of stereoregularity, specifically isotacticity, consistently leads to higher charge carrier mobilities, regardless of the spacer length. nsf.govresearchgate.net The length of the alkyl spacer itself has a significant and non-monotonic effect on mobility. For a 75% isotactic poly(N-carbazolylalkyl acrylate), the hole mobility peaks with a four-carbon spacer, while for a more ordered 87% isotactic polymer, the optimal mobility is achieved with a six-carbon spacer. nsf.govresearchgate.net This demonstrates that a precise combination of stereoregularity and spacer length is required to maximize performance. The spacer provides the necessary flexibility for the pendant electroactive groups to arrange themselves into short-range π-stacked aggregates, which act as pathways for charge hopping. nsf.govresearchgate.net Computational simulations suggest these polymers can form helical structures where this intermolecular π-stacking is directly affected by the spacer chain length. researchgate.net

Table 2: Influence of Spacer Length and Isotacticity on Hole Mobility in Poly(N-carbazolylalkyl acrylates)

| % Isotacticity | Spacer Length (Carbons) | Hole Mobility (µh) |

|---|---|---|

| 75% | 2 | Lower nsf.govresearchgate.net |

| 75% | 4 | Highest nsf.govresearchgate.net |

| 87% | 4 | Higher than 75% isotactic polymer nsf.govresearchgate.net |

| 87% | 6 | Highest nsf.govresearchgate.net |

Backbone Modifications and Copolymerization Strategies

Altering the conjugated backbone itself, particularly through copolymerization, provides a direct route to manipulate the fundamental electronic properties of the resulting material.

Donor-Acceptor (D-A) Copolymer Architectures and Their Influence on Electronic Properties

A powerful approach for tuning the optoelectronic properties of conjugated polymers is the creation of donor-acceptor (D-A) architectures. d-nb.infonih.gov This involves copolymerizing an electron-rich (donor) monomer with an electron-deficient (acceptor) monomer. This strategy allows for precise control over the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently, its electrochemical behavior and optical bandgap. nih.gov

This has been successfully demonstrated by synthesizing copolymers using a 3,4-propylenedioxythiophene (B118826) derivative (an electron donor) with 5,6-difluoro-2-(2-hexyl-decyl)-2H-benzotriazole (an electron acceptor). d-nb.info By systematically varying the feed ratio of the donor and acceptor units during Stille cross-coupling polymerization, a series of polymers with distinct properties were created. d-nb.info The results showed that the feed ratio significantly affects the electrochemical and spectroelectrochemical properties. d-nb.info For example, as the content of the ProDOT-based donor unit increased, the color of the polymer in its neutral state deepened, and the primary absorption peak, corresponding to the π–π* transition, shifted. d-nb.info This ability to tune the bandgap and energy levels by simply adjusting the D-A ratio makes these copolymers highly promising candidates for applications such as electrochromic devices. d-nb.infocmu.edu

Table 3: Properties of Donor-Acceptor Copolymers with Varying Monomer Feed Ratios

| Polymer | Monomer Feed Ratio (Donor:Acceptor) | Neutral State Absorption Peak (λmax) |

|---|---|---|

| P1 | 1:3 | 520 nm d-nb.info |

| P2 | 1:1 | 500 nm d-nb.info |

| P3 | 3:1 | 505 nm d-nb.info |

Structure-Conductivity Relationships

The electrical conductivity of poly(3,4-propylenedioxythiophene-acrylate) and its derivatives is a cornerstone of their functionality in electronic devices. This property is intricately linked to the polymer's molecular structure, doping level, morphology, and the presence of functional side chains.

For applications such as batteries, bioelectronics, and electrochemical transistors, materials that can transport both ions and electrons are required. nih.gov PProDOT derivatives have been engineered to exhibit this mixed ionic and electronic conduction (MIEC). A key strategy involves the incorporation of ion-solvating side chains onto the conjugated backbone.

A study on dihexyl-substituted PProDOT (PProDOT-Hx₂) demonstrated its potential as a dual electronic and ionic conductive binder for lithium-ion batteries. acs.orgcaltech.edu This polymer becomes electrically conductive upon electrochemical doping and also facilitates ion transport. caltech.edu To further improve these properties, random copolymers of PProDOT were synthesized, where a certain percentage of the native hexyl side chains were replaced with oligoether (OE) side chains. acs.org The introduction of OE side chains was found to systematically enhance ionic conductivity. acs.orgacs.org For example, upon electrochemical doping, PProDOT-Hx₂ reached an ionic conductivity of 1 × 10⁻⁷ S cm⁻¹, whereas a copolymer with 35% OE side chains, (65:35) PProDOT, achieved a value of 4 × 10⁻⁷ S cm⁻¹. acs.org Even a small incorporation of 5% OE side chains doubled the ionic conductivity compared to the parent PProDOT-Hx₂. acs.org

This enhancement in ionic conductivity is attributed to two main factors. Firstly, X-ray scattering studies revealed that increasing the OE content leads to a decline in the polymer's crystalline ordering. acs.org This less-ordered structure facilitates the movement of ions through the polymer matrix. Secondly, swelling studies showed that electrolyte uptake increases linearly with OE content, indicating that solvent-induced swelling plays a significant role in the material's ability to conduct ions. acs.org Interestingly, this structural modification creates a trade-off: the decrease in crystallinity that boosts ionic conductivity simultaneously leads to a reduction in electronic conductivity. acs.org The ability to synthetically tune the ratio of hexyl to oligoether side chains allows for the fine-tuning of both ionic and electronic transport, making these (Hex:OE) PProDOTs a promising class of MIEC polymers for energy storage applications. acs.orgresearchgate.net

Table 1: Ionic Conductivity of PProDOT Copolymers with Varied Oligoether (OE) Content This table is interactive. You can sort and filter the data.

| Polymer Composition | Ionic Conductivity (S cm⁻¹) |

|---|---|

| PProDOT-Hx₂ (0% OE) | 1 x 10⁻⁷ |

| (95:5) PProDOT (5% OE) | 2 x 10⁻⁷ |

| (65:35) PProDOT (35% OE) | 4 x 10⁻⁷ |

Data sourced from ACS Publications. acs.org

Post-polymerization modification is a powerful tool for tuning the electrical properties of PProDOT derivatives without altering the polymerization process itself. This approach allows for the introduction of a wide range of functionalities onto a pre-synthesized polymer backbone.

One effective method involves the use of "click" chemistry on PProDOT variants functionalized with reactive groups. For example, a PProDOT derivative with dialkene side chains (PProDOT-diene) can be synthesized and subsequently modified by reacting it with various thiol-containing molecules. rsc.orgrsc.org This technique has been used to graft alkyl, polyethylene glycol (PEG), and ferrocene moieties onto the polymer surface. rsc.orgresearchgate.net These modifications significantly alter the material's properties; for instance, grafting an insulating 2-ethylhexane thiol was found to considerably change the redox behavior of the PProDOT film. rsc.org This method provides an efficient way to tune surface chemistry and properties like conductivity and wettability for specific applications. rsc.orgrsc.org

A different and highly effective post-processing strategy involves the removal of solubilizing side chains after the polymer film has been cast. nih.govbohrium.com Side chains are necessary to make conjugated polymers processable from solution, but they can impede intermolecular π-π interactions and localize charge carriers, thereby limiting electrical conductivity. nih.govbohrium.com By designing a PProDOT copolymer with ester-functionalized side chains, researchers have shown that these side chains can be cleaved off via hydrolysis after film formation. nih.gov This removal process densifies the active material and was shown to dramatically increase electrical conductivity. nih.govbohrium.com This enhancement is not due to an increase in the degree of doping but rather to an increase in charge carrier density and a reduction in charge carrier localization. nih.govbohrium.com Applying this method to high-performance copolymers of ProDOT and EDOT resulted in exceptional electrical conductivities of approximately 700 S/cm, outperforming previously reported oligoether-based systems. nih.govbohrium.com

Charge carrier mobility (μ), which quantifies how quickly electrons or holes move through a material under an electric field, is a fundamental parameter governing the performance of organic electronic devices. mdpi.com One of the primary methods for determining mobility in organic semiconductors is by analyzing the space-charge-limited current (SCLC) in single-carrier devices. mdpi.comfluxim.com In an ideal, trap-free insulator, the current density (J) in the SCLC regime is described by the Mott-Gurney law, where J is proportional to the square of the applied voltage (V²).

The SCLC method involves fabricating a device structure that facilitates the injection of only one type of charge carrier (either electrons or holes). researchgate.net The resulting current-voltage (J-V) characteristics are then analyzed. The mobility of charge carriers in organic semiconductors is often low, leading to the accumulation of a stationary space charge when charge is injected. fluxim.com The mobility values extracted from SCLC measurements for various organic semiconductors are typically in the range of 10⁻⁷ to 10⁻³ cm²V⁻¹s⁻¹. mdpi.com

For polythiophene derivatives, mobility is highly dependent on factors such as molecular weight and crystalline order. For example, in poly(3,3''-dioctyl-2,2':5',2''-terthiophene), a fourfold increase in the number-average degree of polymerization was found to increase the charge carrier mobility by more than three orders of magnitude. nih.gov This highlights the critical role of chain length and intermolecular connectivity in facilitating charge transport. The mobility values for different polymer systems can vary significantly, as shown in the table below, which summarizes hole mobilities for different hole-transporting materials measured by the SCLC method.

Table 2: Representative Hole Mobilities in Organic Materials via SCLC This table is interactive. You can sort and filter the data.

| Material | Hole Mobility (μh) (cm²V⁻¹s⁻¹) |

|---|---|

| Poly-TPD Composite | 1.7 x 10⁻⁴ |

| GS1 (dopant-free) | 9.06 x 10⁻⁵ |

| Spiro-OMeTAD (doped) | 1.76 x 10⁻⁴ |

Data sourced from MDPI and ResearchGate. mdpi.comresearchgate.net

By studying the J-V characteristics of single-carrier devices made from PProDOT-acrylate derivatives, one can similarly extract key parameters like hole and electron mobility, providing essential insights into their charge transport properties.

In the solid state, the performance of conjugated polymers is not solely determined by the properties of individual polymer chains (intrachain effects) but is heavily influenced by how these chains pack together and interact (interchain effects). These interchain interactions are crucial for efficient charge transport, as charge carriers must hop between adjacent polymer chains.

The degree of structural order and aggregation significantly impacts the electronic properties of polythiophene-based materials. In polymers with linear side chains that promote planarization of the backbone, there is a greater tendency for the chains to aggregate. researchgate.net This aggregation often leads to observable changes in the material's optical and electrochemical properties. For example, aggregated polymers frequently exhibit bathochromic (red-shifted) absorption bands in their UV-vis spectra. researchgate.net This shift is indicative of stronger electronic coupling between the chains.

Advanced Characterization Techniques for 3,4 Propylenedioxythiophene Acrylate Research

Spectroscopic Characterization

Spectroscopic techniques are fundamental in identifying the molecular structure and confirming the successful synthesis of ProDOT-acrylate and its precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of ProDOT-acrylate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of (3-Methyl-3,4-dihydro-2H-thieno[3,4-b] researchgate.netmdpi.comdioxepin-3-yl)methanol, a precursor to ProDOT-acrylate, specific chemical shifts confirm its structure. researchgate.net For instance, the spectrum shows a singlet for the three protons of the methyl group at 0.95 ppm and a singlet for the single proton of the hydroxyl group at 1.70 ppm. researchgate.net The two protons of the thiophene (B33073) ring appear as a singlet at 6.48 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the carbon framework. For the same precursor, characteristic peaks are observed at 17.18 ppm (methyl group), 43.93 ppm, 65.62 ppm, 76.60 ppm, 105.77 ppm (thiophene carbons), and 149.56 ppm (thiophene carbons attached to oxygen). researchgate.net

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| -CH₃ | 0.95 (s, 3H) | 17.18 |

| -OH | 1.70 (s, 1H) | - |

| Thiophene-H | 6.48 (s, 2H) | 105.77 |

| Quaternary C | - | 43.93 |

| -CH₂-O (ring) | 3.73 (d, J=12 Hz, 2H), 4.08 (d, J=12 Hz, 2H) | 76.60 |

| -CH₂-OH | 3.74 (s, 2H) | 65.62 |

| Thiophene-C-O | - | 149.56 |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of ProDOT-acrylate research, FTIR is used to confirm the presence of the acrylate (B77674) group and other characteristic bonds. The FTIR spectra of poly(3,4-propylenedioxythiophene) derivatives show characteristic peaks corresponding to the C-O-C and C-S bonds of the thiophene ring. researchgate.net For acrylated polymers, the presence of a carbonyl (C=O) stretching vibration, typically around 1730 cm⁻¹, is a key indicator of the acrylate functionality. spectroscopyonline.com

| Functional Group | Characteristic FTIR Absorption Range (cm⁻¹) |

|---|---|

| C=O (ester) | ~1730 |

| C=C (alkene) | ~1635 |

| C-O-C (ether) | 1200-1000 |

| C-S (thiophene) | 850-600 |

Ultraviolet-Visible (UV-Vis) and Spectroelectrochemical Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For conjugated polymers like PProDOT-acrylate, UV-Vis spectroscopy is particularly valuable for studying the π-π* transitions and the changes in electronic structure upon doping.

Spectroelectrochemistry combines UV-Vis spectroscopy with electrochemistry to monitor the changes in the absorption spectrum of a material as a function of the applied potential. mdpi.com This technique is instrumental in characterizing the electrochromic properties of PProDOT-acrylate. For instance, the UV-Vis spectra of PProDOT-acrylate films can be recorded in both their neutral and oxidized states to determine their optical contrast and switching behavior. researchgate.net In the neutral state, PProDOT-acrylate typically exhibits a distinct absorption peak corresponding to the π-π* transition, while in the oxidized state, new absorption bands appear at lower energies, corresponding to the formation of polarons and bipolarons. semanticscholar.org

| State | Typical λmax (nm) | Electronic Transition |

|---|---|---|

| Neutral | ~500-600 | π-π* |

| Oxidized (Polarens) | ~700-900 | Bonding to anti-bonding polaron levels |

| Oxidized (Bipolarons) | >1000 | Bonding to anti-bonding bipolaron levels |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection capabilities of mass spectrometry. In the synthesis of ProDOT-acrylate, GC-MS can be used to identify and quantify the components of a reaction mixture, confirming the presence of the desired product and any impurities. researchgate.net The mass spectrum provides the mass-to-charge ratio (m/z) of the compound, which can be used to determine its molecular weight. For example, the GC-MS analysis of (3-Methyl-3,4-dihydro-2H-thieno[3,4-b] researchgate.netmdpi.comdioxepin-3-yl)methanol shows a molecular ion peak at m/z 200, confirming its molecular weight. researchgate.net

MALDI Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry is a soft ionization technique used in mass spectrometry, allowing the analysis of biomolecules and large organic molecules which tend to be fragile and fragment when ionized by more conventional ionization methods. While not explicitly detailed for this compound in the provided context, MALDI-MS is a powerful tool for characterizing polymers, providing information on molecular weight distribution, end groups, and copolymer composition.

Electrochemical Characterization

The electrochemical properties of ProDOT-acrylate and its polymer are critical for their application in electronic devices. Techniques such as cyclic voltammetry (CV) are used to investigate the redox behavior, polymerization potential, and electrochemical stability of these materials.

Cyclic voltammetry of ProDOT-acrylate in an appropriate electrolyte solution reveals its oxidation and reduction potentials. researchgate.net During the electropolymerization process, the cyclic voltammogram shows an increase in the peak currents with successive cycles, indicating the deposition of a conductive polymer film on the electrode surface. researchgate.net The resulting PProDOT-acrylate film can then be cycled in a monomer-free electrolyte to study its redox activity and stability. The shape of the CV curves provides insights into the kinetics of the redox processes and the capacitive behavior of the polymer film. The electrochemical and spectroelectrochemical properties of copolymers of 3,4-ethylenedioxythiophene (B145204) (a related compound) have been extensively studied, providing a framework for understanding the behavior of ProDOT-acrylate. mdpi.comelectrochemsci.org

| Electrochemical Parameter | Significance |

|---|---|

| Oxidation Potential (Eox) | Potential at which the monomer is oxidized to form radical cations, initiating polymerization. |

| Reduction Potential (Ered) | Potential at which the oxidized polymer is reduced back to its neutral state. |

| Peak Current (Ip) | Related to the rate of the redox reaction and the amount of electroactive material. |

| Electrochemical Stability | Ability of the polymer to maintain its redox activity over repeated cycling. |

Cyclic Voltammetry (CV)

Cyclic Voltammetry (CV) is a fundamental electrochemical technique employed to investigate the redox behavior of electroactive materials like poly(this compound). By scanning the potential of a working electrode coated with the polymer film and measuring the resulting current, researchers can determine the oxidation and reduction potentials, assess the electrochemical stability, and study the kinetics of the doping/dedoping processes.

In a typical CV experiment for a poly(3,4-propylenedioxythiophene) derivative, the voltammogram will exhibit characteristic anodic (oxidation) and cathodic (reduction) peaks. The potential at which these peaks occur provides information about the energy levels of the polymer's frontier orbitals. The shape and symmetry of the CV curves can indicate the reversibility of the redox processes. For instance, a highly reversible system will show a small peak potential separation (ΔEp) between the anodic and cathodic peaks.

The stability of the polymer can be evaluated by subjecting the film to continuous redox cycling. A stable polymer will show minimal degradation in the voltammetric response over a large number of cycles. For example, acrylated poly(3,4-propylenedioxythiophene) has demonstrated enhanced lifetime and stability in electrochromic devices, maintaining its performance for over 10,000 cycles.

The scan rate dependence of the peak currents provides insights into the nature of the electrochemical process. For a surface-confined species, the peak current is directly proportional to the scan rate. Deviations from this behavior can suggest diffusion-limited processes within the polymer film.

| Parameter | Typical Value/Observation | Significance |

| Oxidation Onset Potential | Varies with substitution | Relates to the HOMO energy level |

| Reduction Onset Potential | Varies with substitution | Relates to the LUMO energy level |

| Peak Separation (ΔEp) | Small values indicate reversibility | Assessment of electrochemical kinetics |

| Cyclic Stability | High (e.g., >10,000 cycles) | Indicates material durability |

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the electrical properties of polymer films and their interfaces. By applying a small amplitude AC potential over a range of frequencies and measuring the current response, an impedance spectrum is generated, which can be modeled to extract valuable information about the material's resistance, capacitance, and charge transfer kinetics.

The resulting data is often presented as a Nyquist plot, which displays the imaginary part of the impedance versus the real part. For a typical conducting polymer electrode, the Nyquist plot exhibits a semicircle at high frequencies and a straight line at low frequencies.

The high-frequency semicircle is associated with the charge transfer resistance (Rct) at the electrode/polymer interface and the double-layer capacitance (Cdl). The diameter of the semicircle corresponds to the Rct, providing a measure of the ease with which charge can be transferred across the interface. A smaller diameter indicates faster charge transfer.

The low-frequency linear region is characteristic of diffusion-controlled processes, often referred to as Warburg impedance. This behavior is related to the diffusion of ions within the polymer film during the doping and dedoping processes.

EIS can also be used to determine the bulk electronic and ionic conductivity of the polymer film. By fitting the impedance data to an appropriate equivalent circuit model, these and other parameters can be quantified.

| Frequency Range | Nyquist Plot Feature | Associated Electrochemical Process |

| High Frequencies | Semicircle | Charge transfer resistance and double-layer capacitance |

| Low Frequencies | Inclined Line | Ionic diffusion within the polymer (Warburg impedance) |

In Situ Conductance Measurements

In situ conductance measurements are a critical tool for correlating the electrical conductivity of a poly(this compound) film with its electrochemical state. This technique involves measuring the conductivity of the polymer film simultaneously with an electrochemical experiment, such as cyclic voltammetry. This provides a direct relationship between the applied potential (and thus the doping level) and the material's ability to conduct charge.

Typically, this measurement is performed on a substrate with an interdigitated array (IDA) of microelectrodes. The polymer film is electropolymerized to bridge the gap between the electrodes. During a potential scan, the conductivity of the film is monitored.

For p-type conducting polymers like polythiophene derivatives, the conductivity is low in the neutral (undoped) state. As the polymer is oxidized (p-doped), the conductivity increases significantly due to the formation of mobile charge carriers (polarons and bipolarons). The conductivity reaches a maximum in the fully doped state. Upon reduction back to the neutral state, the conductivity decreases.

These in situ measurements are invaluable for understanding the fundamental charge transport mechanisms in the polymer and for optimizing the material for applications where high conductivity in a specific potential range is desired. The results can reveal the potential window of highest conductivity and any degradation processes that may lead to a loss of conductivity upon over-oxidation. acs.org

| Electrochemical State | Doping Level | Expected Conductivity |

| Neutral | Undoped | Low |

| Oxidized | p-doped | High |

| Reduced | Dedoped | Low |

Electron Spin Resonance (ESR)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. In the context of conducting polymers like poly(this compound), ESR is instrumental in identifying and quantifying the charge carriers generated during doping.

When a conducting polymer is doped, radical cations (polarons) with a spin of S=1/2 are formed. These polarons are ESR active. Further oxidation can lead to the formation of spinless dications (bipolarons, S=0), which are ESR silent. Therefore, ESR can be used to distinguish between these two types of charge carriers.

The intensity of the ESR signal is proportional to the concentration of polarons. By monitoring the ESR signal as a function of the doping level, the evolution of charge carriers can be followed. At low doping levels, the ESR signal intensity increases as polarons are formed. As the doping level increases further, the signal may decrease if polarons combine to form bipolarons.

The g-value and linewidth of the ESR signal provide information about the local environment of the unpaired electron. In highly doped, metallic-like polythiophenes, a temperature-independent Pauli spin susceptibility can be observed, which is characteristic of a metallic density of states. huji.ac.il

| Charge Carrier | Spin State | ESR Activity |

| Neutral Polymer | S=0 | Inactive |

| Polaron | S=1/2 | Active |

| Bipolaron | S=0 | Inactive |

Morphological and Microstructural Characterization

The physical structure and surface morphology of poly(this compound) films play a crucial role in their properties and performance in devices. Techniques such as Scanning Electron Microscopy and Optical Ellipsometry provide essential information about the film's topography, thickness, and optical characteristics.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a widely used technique for visualizing the surface morphology of polymer films at the micro- and nanoscale. It provides high-resolution images of the film's topography, revealing details about its texture, porosity, and the presence of any structural features or defects.

For electropolymerized films of poly(3,4-propylenedioxythiophene) derivatives, SEM images often show a globular or nodular morphology. The size and packing of these globules can be influenced by the polymerization conditions, such as the solvent, electrolyte, and monomer concentration. For instance, films of a poly(3,4-propylenedioxythiophene)–sultone derivative have been observed to consist of dense packed clusters with a non-uniform distribution. ias.ac.in The average width and length of these clusters were reported to be approximately 95 nm and 160 nm, respectively. ias.ac.in

The morphology of the film can significantly impact its properties. A porous and high-surface-area structure can be beneficial for applications such as sensors and supercapacitors, as it facilitates interaction with the analyte or electrolyte. Conversely, a smooth and uniform film is often desired for applications in electronic displays and optical devices.

| Morphological Feature | Typical Observation | Potential Influence on Properties |

| Surface Texture | Globular, nodular, or clustered | Affects surface area and interfacial properties |

| Porosity | Varies with synthesis conditions | Influences ion diffusion and accessibility |

| Uniformity | Can be uniform or non-uniform | Impacts device performance and reliability |

Optical Ellipsometry

Optical Ellipsometry is a non-destructive and highly sensitive optical technique used to determine the thickness and optical constants (refractive index 'n' and extinction coefficient 'k') of thin films. It measures the change in the polarization state of light upon reflection from the sample surface.

By fitting the experimental data to a suitable optical model, the film thickness can be determined with sub-nanometer accuracy. This is crucial for controlling and correlating the film's properties with its physical dimensions.

Spectroscopic ellipsometry, which measures the optical response over a range of wavelengths, provides the spectral dependence of 'n' and 'k'. These optical constants are directly related to the electronic structure of the polymer. For instance, the extinction coefficient 'k' is related to the material's absorption of light. The analysis of these spectra can provide information about electronic transitions, such as the π-π* transition in the conjugated backbone of the polymer.

This technique is particularly useful for studying in situ processes, such as swelling or degradation of the polymer film when exposed to different environments. It can also be used to characterize the uniformity of the film thickness over a larger area.

| Measured Parameter | Information Obtained | Importance in Research |

| Film Thickness | Precise thickness of the polymer layer | Essential for device fabrication and property correlation |

| Refractive Index (n) | How light propagates through the film | Relates to the material's density and electronic polarizability |

| Extinction Coefficient (k) | How light is absorbed by the film | Provides information on electronic transitions and band gap |

Grazing Incidence Wide Angle X-ray Scattering (GIWAXS)

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful, non-destructive analytical technique for investigating the nanoscale structure and molecular orientation of thin films. sgservice.com.twmdpi.com In the context of poly(this compound), GIWAXS provides crucial insights into the solid-state packing and crystallinity of the polymer, which are paramount to its performance in electronic applications.